2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid
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Overview
Description
2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane (DCM) and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid involves its ability to act as a protecting group for amino acids during peptide synthesis. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides. This compound also interacts with various molecular targets and pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
- (2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid
Uniqueness
What sets 2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid apart from similar compounds is its unique thiazole ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other Fmoc-protected amino acids may not be suitable .
Biological Activity
2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological mechanisms, and activity of this compound based on recent studies.
Chemical Structure and Synthesis
The compound features a thiazole ring, a fluorenyl group, and a carboxylic acid functional group. The synthesis typically involves multi-step reactions starting from fluoren-9-ylmethoxy carbonyl chloride, followed by reactions with appropriate amines to form the thiazole derivative. The reaction conditions often include strong bases or acids to facilitate the formation of the thiazole ring.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. In one study, various thiazole derivatives were synthesized and tested against multidrug-resistant strains of bacteria. The results indicated that while the minimum inhibitory concentration (MIC) for many compounds was higher than 256 μg/mL, some exhibited notable activity against Gram-positive bacteria .
Compound | MIC (μg/mL) | Target Organisms |
---|---|---|
Compound A | >256 | Gram-positive bacteria |
Compound B | 128 | Staphylococcus aureus |
Compound C | 64 | Streptococcus pneumoniae |
Anticancer Activity
The compound's structure suggests potential interactions with various cellular targets involved in cancer progression. Thiazole derivatives have been shown to inhibit key enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and have parallels in cancer cell proliferation . Initial evaluations suggest that these compounds may also exhibit selective toxicity towards cancer cells while sparing normal cells.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : Interaction with DNA gyrase and topoisomerase IV leading to disruption of DNA replication.
- Cell Signaling Modulation : Potential modulation of pathways related to cell growth and apoptosis due to the presence of the fluorenyl group.
Case Studies
- Antimicrobial Evaluation : In a study published in MDPI, researchers synthesized several fluorenyl-hydrazinthiazoles and evaluated their antimicrobial activity against resistant strains. The study highlighted that certain derivatives exhibited significant antibacterial properties with MIC values as low as 64 μg/mL against specific pathogens .
- Anticancer Research : Another study explored the anticancer potential of thiazole derivatives, demonstrating their ability to inhibit cancer cell growth effectively. The results indicated that these compounds could induce apoptosis in cancer cells, suggesting a promising avenue for therapeutic development .
Properties
Molecular Formula |
C20H16N2O4S |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C20H16N2O4S/c23-19(24)17-9-21-18(27-17)10-22-20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-9,16H,10-11H2,(H,22,25)(H,23,24) |
InChI Key |
YDIOWPMRGUIBSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NC=C(S4)C(=O)O |
Origin of Product |
United States |
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